Product packaging for Octanal, 3,7-dimethyl-, oxime(Cat. No.:CAS No. 22457-26-7)

Octanal, 3,7-dimethyl-, oxime

Cat. No.: B12644668
CAS No.: 22457-26-7
M. Wt: 171.28 g/mol
InChI Key: NFWQKRXFFKMVKP-DHZHZOJOSA-N
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Description

Contextualization within Branched Aldehyde Oxime Chemistry

The compound belongs to the class of aldoximes, as it is synthesized from an aldehyde. wikipedia.org The term "branched" refers to the methyl groups located at the 3rd and 7th carbon positions of the octanal backbone. This branching distinguishes it from linear aliphatic oximes and can introduce steric effects that influence its reactivity and physical properties.

A key feature of aldoximes like Octanal, 3,7-dimethyl-, oxime is the potential for stereoisomerism around the carbon-nitrogen double bond. sarthaks.com Because the two substituents on the carbon atom (a hydrogen and a 3,7-dimethyloctyl group) are different, the oxime can exist as two distinct geometric isomers: (E) and (Z). wikipedia.org These isomers, historically termed anti and syn respectively, are often stable enough to be separated and may exhibit different chemical and biological properties. wikipedia.orgsarthaks.com The synthesis of oximes from aldehydes and ketones does not always provide stereochemical control, often resulting in a mixture of E/Z isomers. researchgate.net

Significance of Oxime Derivatives in Contemporary Organic Research

The oxime functional group is a versatile and pivotal moiety in modern chemical research, with applications spanning synthesis, medicine, and materials science. rsc.org Oximes are stable, crystalline compounds that are readily prepared from the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632), making them useful for the purification and characterization of carbonyl compounds. britannica.comijprajournal.com

Their significance is rooted in their broad utility as synthetic intermediates. ijprajournal.com Key transformations include:

Rearrangement to Amides: The Beckmann rearrangement, a classic reaction in organic chemistry, converts oximes into amides under acidic conditions. wikipedia.org This process is used on an industrial scale for the synthesis of caprolactam, the monomer precursor to Nylon 6. britannica.com

Reduction to Amines: Oximes can be reduced using various reagents, such as hydrogen, to form primary amines. britannica.com

Dehydration to Nitriles: Aldoximes can be dehydrated to yield the corresponding nitriles. britannica.com

Formation of Heterocycles: Oximes serve as precursors for a variety of nitrogen-containing heterocyclic compounds. ijprajournal.com

Radical Chemistry: The N–O bond in oximes can be fragmented to generate iminyl radicals, which are reactive intermediates used in advanced synthetic methodologies like oxidative cyclization and coupling reactions. nsf.govnih.gov

Beyond synthesis, oxime derivatives are studied for their diverse biological activities, including potential antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijprajournal.commdpi.com In materials science and industry, they are employed as metal ion chelators, ligands in coordination chemistry, and as anti-skinning agents in paints. wikipedia.orgrsc.orgresearchgate.net

Table 2: Selected Applications of Oxime Derivatives in Research

Field Application Example
Organic Synthesis Intermediate for amides Beckmann Rearrangement wikipedia.org
Precursor to nitriles Dehydration of aldoximes britannica.com
Precursor to primary amines Reduction of the C=N bond britannica.com
Polymer Chemistry Monomer synthesis Cyclohexanone oxime for Nylon 6 britannica.com
Medicinal Chemistry Biologically active scaffolds Anticancer and antimicrobial agents ijprajournal.commdpi.com
Nerve agent antidotes Pralidoxime reactivates acetylcholinesterase wikipedia.org
Analytical Chemistry Metal ion detection/extraction Dimethylglyoxime for nickel analysis wikipedia.org
Industrial Chemistry Additives Anti-skinning agents in paints researchgate.net

Overview of Key Research Areas Pertaining to this compound

While the academic literature on this compound is not extensive, its structure suggests several potential areas of research interest based on the known chemistry of related aliphatic oximes.

Stereoselective Synthesis: A primary research focus would likely be the development of methods for the stereoselective synthesis of either the (E) or (Z) isomer. The spatial arrangement of the hydroxyl group relative to the bulky alkyl chain could significantly impact the molecule's reactivity and interactions in biological or material systems. Studies often focus on how reaction conditions or catalysts can influence the isomeric ratio of the product. researchgate.net

Synthetic Transformations: Research would logically explore the utility of this compound as a synthetic building block. Key studies would involve its reduction to the corresponding saturated primary amine (3,7-dimethyloctan-1-amine) or its dehydration to 3,7-dimethyloctanenitrile (B1618417). These derivatives, containing a branched lipophilic tail, could be investigated as surfactants, corrosion inhibitors, or intermediates for more complex molecules.

Organoleptic Properties: The parent aldehyde, 3,7-dimethyloctanal (B3032866), is known for its use in the fragrance industry. chemeo.com By analogy, its oxime derivative could be an area of study in fragrance chemistry. Although the conversion to an oxime alters the functional group, research into its scent profile, stability, and potential use as a fragrance component or a controlled-release precursor to the aldehyde could be a relevant field of investigation. This follows from research into related compounds like citral (B94496) oxime, the unsaturated analog, which has been studied for its aroma. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3,7-dimethyloctanal
Tetrahydrocitral
Hydroxylamine
Caprolactam
Cyclohexanone oxime
Pralidoxime
Dimethylglyoxime
Citral oxime
3,7-dimethyloctan-1-amine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B12644668 Octanal, 3,7-dimethyl-, oxime CAS No. 22457-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22457-26-7

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(NE)-N-(3,7-dimethyloctylidene)hydroxylamine

InChI

InChI=1S/C10H21NO/c1-9(2)5-4-6-10(3)7-8-11-12/h8-10,12H,4-7H2,1-3H3/b11-8+

InChI Key

NFWQKRXFFKMVKP-DHZHZOJOSA-N

Isomeric SMILES

CC(C)CCCC(C)C/C=N/O

Canonical SMILES

CC(C)CCCC(C)CC=NO

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Pathways for Octanal, 3,7 Dimethyl , Oxime

Direct Oxime Synthesis from Octanal, 3,7-dimethyl-

The formation of an oxime from an aldehyde is a well-established transformation in organic chemistry, involving the reaction of the carbonyl group with hydroxylamine (B1172632) or its salts.

Conventional Condensation Approaches

The most traditional method for the synthesis of aldoximes involves the condensation of an aldehyde with hydroxylamine hydrochloride. This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid liberated during the reaction and to free the hydroxylamine nucleophile.

The general reaction is as follows:

R-CHO + NH₂OH·HCl → R-CH=NOH + HCl + H₂O

For the synthesis of Octanal, 3,7-dimethyl-, oxime, this would involve reacting Octanal, 3,7-dimethyl- with hydroxylamine hydrochloride. Common bases used for this purpose include sodium hydroxide, sodium carbonate, or organic bases like pyridine. The choice of solvent can vary, with alcohols such as ethanol or methanol being frequently employed. The reaction progress is often monitored by techniques like thin-layer chromatography (TLC), and the product can be isolated through standard workup procedures involving extraction and purification.

While effective, these conventional methods can have drawbacks such as the use of potentially toxic solvents and the generation of salt byproducts, which has led to the development of more sustainable approaches.

Catalytic Systems in Oxime Formation

Various catalytic systems have been developed to enhance the efficiency and selectivity of oxime synthesis. These catalysts can facilitate the reaction under milder conditions and, in some cases, avoid the need for stoichiometric amounts of base.

For the oximation of aliphatic aldehydes like Octanal, 3,7-dimethyl-, several types of catalysts have been explored in the broader literature. Although specific studies on this exact molecule are limited, the principles from related transformations can be applied.

Table 1: Examples of Catalytic Systems for the Synthesis of Aldoximes

CatalystAldehyde Substrate(s)ReagentsSolventKey Findings
Titanium Silicalite (TS-1)Various aliphatic and aromatic aldehydesAmmonia, Hydrogen PeroxideAlcohols (e.g., methanol, isopropanol)High conversion and selectivity for the corresponding oximes. The reaction proceeds via the in-situ formation of hydroxylamine.
Zinc Oxide (ZnO)Various aldehydesHydroxylamine hydrochlorideSolvent-freeEffective for the synthesis of aldoximes at elevated temperatures (e.g., 80°C).
Bismuth(III) Oxide (Bi₂O₃)Aromatic and aliphatic aldehydesHydroxylamine hydrochlorideSolvent-free (grinding)Excellent yields of oximes at room temperature through mechanochemical activation.

The mechanism of action for these catalysts varies. For instance, titanium silicalite molecular sieves are known to catalyze the in-situ formation of hydroxylamine from ammonia and hydrogen peroxide, which then reacts with the aldehyde. This process, known as ammoximation, is a greener alternative to traditional methods using pre-formed hydroxylamine salts.

Green Chemistry Principles in Synthesis (e.g., Solvent-Free or Mechanochemical Methods)

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, in line with the principles of green chemistry. For oxime synthesis, this has manifested in the exploration of solvent-free and mechanochemical approaches.

Solvent-Free Synthesis:

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often simpler workup procedures. The synthesis of oximes from aldehydes and hydroxylamine hydrochloride can be effectively carried out under solvent-free conditions, often with gentle heating or microwave irradiation. In some cases, solid catalysts like ZnO or Bi₂O₃ can be employed to facilitate the reaction in the absence of a solvent.

Mechanochemical Methods:

Mechanochemistry involves the use of mechanical force (e.g., grinding in a mortar and pestle or a ball mill) to induce chemical reactions. rsc.org This technique has emerged as a powerful tool in green synthesis, as it often proceeds without the need for bulk solvents. The reaction between an aldehyde and hydroxylamine hydrochloride, in the presence of a solid base like sodium hydroxide, can be efficiently conducted via grinding, leading to high yields of the corresponding oxime in a short amount of time. rsc.orgnih.gov This method is particularly attractive due to its operational simplicity and minimal environmental impact. rsc.org

Precursor Chemistry and Stereoselective Synthesis of Octanal, 3,7-dimethyl-

The stereochemistry of Octanal, 3,7-dimethyl-, which possesses a chiral center at the C3 position, is a critical consideration, as it will determine the stereochemistry of the resulting oxime. The synthesis of specific stereoisomers of this aldehyde can be achieved through chiral pool approaches or asymmetric synthesis.

Chiral Pool Approaches to the 3,7-Dimethyloctanal (B3032866) Skeleton

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of 3,7-dimethyloctanal, the monoterpene citronellal (B1669106) is a key chiral pool starting material.

Citronellal exists in two enantiomeric forms: (R)-(+)-citronellal and (S)-(-)-citronellal. These enantiomers can be sourced from various essential oils or produced through asymmetric synthesis themselves.

The synthesis of (R)- or (S)-3,7-dimethyloctanal from the corresponding enantiomer of citronellal involves the selective reduction of the carbon-carbon double bond without affecting the aldehyde functionality.

Table 2: Chiral Pool Synthesis of 3,7-Dimethyloctanal from Citronellal

Starting MaterialReactionProduct
(R)-(+)-CitronellalCatalytic Hydrogenation (e.g., using a palladium catalyst)(R)-3,7-Dimethyloctanal
(S)-(-)-CitronellalCatalytic Hydrogenation (e.g., using a palladium catalyst)(S)-3,7-Dimethyloctanal

This approach allows for the straightforward preparation of enantiomerically enriched 3,7-dimethyloctanal, which can then be used to synthesize the corresponding chiral oxime.

Asymmetric Synthesis of 3,7-Dimethyloctanal Precursors

Asymmetric synthesis provides a powerful alternative to chiral pool approaches, allowing for the creation of specific stereoisomers from achiral or prochiral starting materials through the use of chiral catalysts or reagents.

One of the most common precursors for 3,7-dimethyloctanal is citral (B94496), an achiral molecule with two carbon-carbon double bonds. The asymmetric hydrogenation of the α,β-unsaturated double bond of citral can lead to the formation of enantiomerically enriched citronellal, which can then be further reduced to 3,7-dimethyloctanal.

Key Asymmetric Strategies:

Asymmetric Hydrogenation: Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine ligands, can be employed for the enantioselective hydrogenation of the C=C bond in citral to produce either (R)- or (S)-citronellal with high enantiomeric excess.

Enzymatic Reduction: Biocatalysis offers a green and highly selective method for asymmetric reductions. Ene-reductases, for example, can catalyze the stereoselective reduction of the double bond in citral to yield chiral citronellal.

These asymmetric methods provide access to specific enantiomers of the 3,7-dimethyloctanal precursor, which is crucial for the synthesis of stereochemically defined this compound.

Enantioselective Oximation Strategies

The direct oximation of 3,7-dimethyloctanal to form this compound does not typically involve the creation of a new stereocenter at the oxime carbon. The inherent chirality of the molecule resides at the C3 position, which is carried over from the parent aldehyde. Therefore, enantioselective strategies focus on the asymmetric synthesis of the 3,7-dimethyloctanal precursor or, more commonly, on the subsequent enantioselective transformations of the prochiral C=N bond of the oxime or its derivatives.

While the direct enantioselective formation of the oxime is not a primary area of research, the enantioselective reduction of oximes and oxime ethers to produce chiral amines and hydroxylamines is a field of significant interest. These methods utilize chiral catalysts to control the stereochemical outcome of the reduction of the C=N double bond. The presence of (E)- and (Z)-isomers of the oxime can complicate steric control, making the development of highly selective catalysts crucial. acs.org

Several catalytic systems have been developed for the asymmetric hydrogenation and reduction of oximes, which are applicable in principle to derivatives of 3,7-dimethyloctanal oxime. These strategies provide access to optically pure amines and hydroxylamines, which are valuable chiral building blocks.

Key Catalytic Systems for Asymmetric Oxime Transformations:

Chiral Spiroborate Esters: A class of boron-containing chiral catalysts has been shown to effectively promote the enantioselective reduction of prochiral oxime ethers to chiral amines with high yields and excellent enantiomeric excess (up to 98% ee). acs.org

Iridium-Based Catalysts: An air- and moisture-stable iridium catalyst has been successfully used for the asymmetric hydrogenation of various oxime substrates to chiral hydroxylamines. incatt.nl This system demonstrates high chemoselectivity, avoiding the over-reduction to amines, and achieves high turnover numbers and enantiomeric ratios (e.g., 98:2 e.r.). incatt.nl The reaction performs best in protic solvents like tert-amyl alcohol, which helps to control the E/Z isomerization of the substrate. incatt.nl

Nickel-Catalyzed Hydrogenation: Chiral nickel catalysts, particularly using ligands like (S,S)-Ph-BPE, have been developed for the asymmetric hydrogenation of oximes to chiral hydroxylamines. nature.comincatt.nl This approach is notable for its effectiveness with unsubstituted oximes and relies on weak supramolecular interactions (C-H/π) between the catalyst and substrate to achieve high selectivity. incatt.nl

Table 1: Comparison of Catalytic Systems for Enantioselective Oxime Transformations
Catalyst SystemTransformationKey FeaturesReported Selectivity
Chiral Spiroborate EstersReduction of Oxime Ethers to Chiral AminesPromoted by borane-THF; effective for aralkyl oxime ethers. acs.orgUp to 98% ee. acs.org
Cp*Ir(C,N) ComplexAsymmetric Hydrogenation to Chiral HydroxylaminesAir and moisture stable; requires a Brønsted acid co-catalyst. incatt.nlUp to 98:2 e.r. incatt.nl
Ni(OAc)₂/(S,S)-Ph-BPEAsymmetric Hydrogenation to Chiral HydroxylaminesEffective for unsubstituted oximes; selectivity driven by weak C-H/π interactions. nature.comincatt.nlUp to 99% ee. incatt.nl

Derivatization and Functionalization Reactions of the Oxime Moiety

The oxime group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including reduction, rearrangement, and substitution at the oxygen atom.

Reduction of the Oxime Group to Amines

The reduction of the oxime functionality is a standard method for the synthesis of primary amines. In the case of this compound, this transformation yields 3,7-dimethyloctan-1-amine. A variety of reducing agents can accomplish this conversion, with the choice of reagent influencing reaction conditions and chemoselectivity. Catalytic hydrogenation is a common method, employing catalysts such as platinum, palladium, or Raney nickel under a hydrogen atmosphere.

Alternatively, chemical hydrides can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting oximes to amines, though it requires anhydrous conditions. Milder and more cost-effective reagents have also been developed. For instance, stannous chloride (SnCl₂) in ethanol provides an efficient, one-pot method for the reductive amination of aldehydes to primary amines via an oxime intermediate. derpharmachemica.com This method is valued for its operational simplicity and mild reaction conditions. derpharmachemica.com

Table 2: Selected Reagents for the Reduction of Aldoximes to Primary Amines
Reducing AgentTypical ConditionsAdvantages
H₂/Raney Ni or Pd/CHydrogen pressure, various solvents (e.g., ethanol)Clean reaction, high yields, scalable.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupHighly effective and potent reducing agent.
Stannous Chloride (SnCl₂)Reflux in ethanol. derpharmachemica.comLow cost, mild conditions, operational simplicity. derpharmachemica.com

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.org For aldoximes such as this compound, the reaction typically results in dehydration to form the corresponding nitrile, 3,7-dimethyloctanenitrile (B1618417). masterorganicchemistry.com If the reaction is performed in the presence of water, the intermediate nitrilium ion can be trapped to yield the primary amide, 3,7-dimethyloctanamide. masterorganicchemistry.com

The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often through protonation by a strong acid like sulfuric acid or polyphosphoric acid. wikipedia.orgmasterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group. For aldoximes, this migrating group is the hydrogen atom attached to the carbonyl carbon.

Numerous reagents have been developed to promote the Beckmann rearrangement under milder conditions, avoiding the use of highly corrosive acids. organic-chemistry.org One such method employs 2,4,6-trichloro acs.orgincatt.nlresearchgate.nettriazine (TCT, or cyanuric chloride) in N,N-dimethylformamide (DMF) at room temperature, which efficiently converts aldoximes to nitriles. organic-chemistry.orgchem-station.com This system is advantageous as it is scalable and avoids significant byproduct formation. organic-chemistry.org

Table 3: Conditions for the Beckmann Rearrangement of Aldoximes
Reagent/CatalystConditionsPrimary ProductReference
Sulfuric Acid (H₂SO₄)HeatingNitrile or Amide (with H₂O) wikipedia.org
Polyphosphoric Acid (PPA)HeatingNitrile or Amide wikipedia.org
2,4,6-Trichloro acs.orgincatt.nlresearchgate.nettriazine (TCT) in DMFRoom temperatureNitrile organic-chemistry.org
Cyanuric chloride / Zinc chlorideCatalyticNitrile chem-station.com

O-Substitution Reactions of the Oxime Functionality

The hydroxyl group of the oxime is nucleophilic and can be readily substituted to form oxime ethers and esters. nsf.gov These reactions typically proceed by first deprotonating the oxime with a base to form the more nucleophilic oximate anion, followed by reaction with an electrophile.

O-Alkylation: The formation of oxime ethers is achieved by reacting the oxime with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. A simple one-step process involves reacting the oxime with an organochloride and an alkali-metal hydroxide in a non-aqueous alcohol medium, which avoids the need for expensive alkoxides. google.com

O-Acylation: Oxime esters are synthesized by reacting the oxime with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. A facile esterification can also be performed using coupling agents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org

These O-substituted derivatives are valuable in their own right, with oxime ethers being recognized as important scaffolds in pharmaceutical chemistry. nsf.gov

Alkylation and Other Functionalizations of the Alkyl Chain

The alkyl chain of this compound is a saturated hydrocarbon, making it generally unreactive towards many chemical transformations under mild conditions. The C-H bonds of the octane backbone are strong and non-polarized, requiring highly reactive species or specific catalytic systems for functionalization.

Direct functionalization of such a saturated chain is challenging and not widely reported for this specific molecule. In principle, reactions could proceed via radical mechanisms, such as free-radical halogenation, which typically requires UV light or high temperatures. However, these conditions are often harsh and lack selectivity, potentially leading to a mixture of products and possible degradation of the oxime functional group.

The reactivity of this saturated oxime stands in contrast to its unsaturated precursor, citronellal oxime, which is derived from citronellal (3,7-dimethyl-6-octen-1-al). The C=C double bond in citronellal and its derivatives serves as a versatile reactive site for a wide range of transformations, including ozonolysis, epoxidation, and reactions with hydroxyl radicals. researchgate.net Once the double bond is saturated to form the 3,7-dimethyloctanal skeleton, this primary site of reactivity is lost, rendering the alkyl chain far less amenable to further functionalization. Advanced C-H activation methodologies could potentially be applied, but this remains a specialized and complex area of synthetic chemistry.

Table of Compounds

Table 4: Chemical Compounds Mentioned in the Article
Compound NameSynonym(s)Role in Article
This compound3,7-Dimethyloctanal oxime; Dihydrocitronellal oximePrimary subject compound
3,7-DimethyloctanalDihydrocitronellal; TetrahydrogeranialAldehyde precursor
3,7-Dimethyloctan-1-amineTetrahydrocitronellylamineProduct of oxime reduction
3,7-DimethyloctanenitrileDihydrocitronellonitrileProduct of Beckmann rearrangement
3,7-Dimethyloctanamide-Product of Beckmann rearrangement and hydrolysis
Citronellal3,7-Dimethyl-6-octen-1-alUnsaturated precursor
Citronellal oxime3,7-Dimethyl-6-octenal oximeUnsaturated analogue of subject compound
N,N-Dimethylformamide (DMF)-Solvent/Reagent for Beckmann rearrangement
2,4,6-Trichloro acs.orgincatt.nlresearchgate.nettriazine (TCT)Cyanuric chlorideReagent for Beckmann rearrangement

Advanced Structural Elucidation and Stereochemical Characterization of Octanal, 3,7 Dimethyl , Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, including "Octanal, 3,7-dimethyl-, oxime." Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals can be achieved, providing a detailed map of the molecular structure.

Complete ¹H and ¹³C NMR Assignments and Diastereomeric Differentiation

The structure of "this compound" features several chiral centers, which can give rise to diastereomers. These stereoisomers, while having the same connectivity, differ in the spatial arrangement of their atoms and can be distinguished by NMR spectroscopy. The chemical environment of each nucleus is unique, resulting in distinct chemical shifts (δ) and coupling constants (J).

Due to the lack of specific experimentally published data for "this compound," the following are predicted ¹H and ¹³C NMR assignments based on the analysis of similar aliphatic oximes and the known chemical shifts of the 3,7-dimethyloctanyl skeleton. The oxime functionality can exist as E and Z isomers, which would further lead to different chemical shifts for the protons and carbons near the C=N bond.

Predicted ¹H NMR Assignments:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H1 (CH=NOH)7.2 - 7.5 (E-isomer), 6.5 - 6.8 (Z-isomer)t5.0 - 6.0
H22.1 - 2.4m
H31.5 - 1.7m
H41.1 - 1.4m
H51.1 - 1.4m
H61.1 - 1.4m
H71.4 - 1.6m
H8 (CH₃)0.8 - 0.9d6.5 - 7.0
H9 (CH₃)0.8 - 0.9d6.5 - 7.0
H10 (CH₃)0.9 - 1.0d6.5 - 7.0
NOH9.0 - 11.0br s

Predicted ¹³C NMR Assignments:

Carbon Predicted Chemical Shift (ppm)
C1 (CH=NOH)150 - 155
C230 - 35
C335 - 40
C425 - 30
C537 - 42
C624 - 29
C728 - 33
C8 (CH₃)19 - 23
C9 (CH₃)19 - 23
C10 (CH₃)17 - 21

The differentiation between diastereomers would be most apparent in the chemical shifts of the carbons and protons at and near the stereocenters (C3 and C7). The spatial arrangement of the substituents would cause slight variations in the magnetic shielding of these nuclei, leading to separate signals for each diastereomer in a high-field NMR spectrum.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Analysis

To unambiguously assign the ¹H and ¹³C signals and to determine the stereochemistry, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between adjacent protons in the aliphatic chain, for instance, between H1 and the H2 protons, H2 and H3, and so on, confirming the carbon skeleton's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~7.3 ppm (H1) would correlate with the carbon signal at ~152 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the methyl protons at C8 and C9 would show correlations to the C7 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space, even if they are not directly bonded. For the E/Z isomerism of the oxime, a NOESY experiment could show a correlation between the H1 proton and the H2 protons in the E-isomer, which would be absent or weaker in the Z-isomer. Furthermore, NOE correlations between protons on the chiral centers and other parts of the molecule can help to establish the relative stereochemistry of the diastereomers.

Conformational Analysis via NMR Spectroscopic Parameters

The flexible aliphatic chain of "this compound" can adopt various conformations in solution. NMR parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) can provide valuable information about the preferred conformations.

The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants along the carbon backbone, it is possible to deduce the preferred staggered or anti-periplanar arrangements of the substituents. Studies on the precursor, citronellal (B1669106), have shown that it can adopt a folded conformation. wisc.eduwikipedia.org A similar conformational preference might be expected for its oxime derivative, which could be investigated by observing any long-range NOEs between protons at opposite ends of the molecule.

Mass Spectrometry (MS) Fragmentation Studies and Structural Information

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Elucidation of Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), "this compound" would undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and its mass would confirm the elemental composition. Common fragmentation pathways for aliphatic oximes include alpha-cleavage and McLafferty-type rearrangements.

Predicted Major Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the C=N group is a common fragmentation pathway for imines and oximes. This would result in the loss of an alkyl radical.

McLafferty Rearrangement: If a gamma-hydrogen is present, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.

Loss of Small Neutral Molecules: The loss of small molecules such as H₂O, OH, and NO is also commonly observed in the mass spectra of oximes.

Predicted Mass Spectrometry Fragmentation Data:

m/z Proposed Fragment Fragmentation Pathway
171[M]⁺Molecular Ion
154[M - OH]⁺Loss of hydroxyl radical
156[M - CH₃]⁺Loss of a methyl radical from C7
128[M - C₃H₇]⁺Cleavage at C4-C5
83[C₆H₁₁]⁺Cleavage at C3-C4
72[C₄H₈NO]⁺Alpha-cleavage at C2-C3

High-Resolution Mass Spectrometry for Isomer Discrimination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. While standard MS may not easily distinguish between isomers with the same nominal mass, HRMS can differentiate between constitutional isomers by providing their exact masses. However, for stereoisomers like the diastereomers of "this compound," HRMS alone is not sufficient for discrimination. The fragmentation patterns of diastereomers are often very similar. In such cases, coupling MS with a separation technique like gas chromatography (GC-MS) is essential. The different diastereomers would have slightly different retention times, allowing for their separation before they enter the mass spectrometer for analysis.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Analysis

There is currently no published research detailing the use of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), for the enantiomeric analysis of this compound. This technique is a powerful tool for investigating the stereochemistry of chiral molecules. In theory, the (R)- and (S)-enantiomers of this compound would be expected to produce mirror-image ECD spectra. Such an analysis would involve dissolving the enantiomerically pure or enriched samples in a suitable solvent and measuring their differential absorption of left and right circularly polarized light.

Computational modeling could also be employed to predict the ECD spectra of each enantiomer. By comparing the experimentally obtained spectra with the predicted ones, the absolute configuration of the chiral center at the C3 position could be definitively assigned. However, without experimental data, a detailed analysis and the creation of a data table are not possible.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The solid-state structure of this compound has not been determined by X-ray crystallography, according to available scientific databases. This analytical technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

Future research efforts are necessary to perform these advanced structural analyses on this compound to fully characterize its stereochemical and structural properties.

Mechanistic Investigations of Reactions Involving Octanal, 3,7 Dimethyl , Oxime

Elucidation of Oximation Reaction Mechanisms

The formation of Octanal, 3,7-dimethyl-, oxime from its parent aldehyde, 3,7-dimethyloctanal (B3032866) (citronellal), is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step. The most common laboratory and industrial synthesis involves the reaction of the aldehyde with hydroxylamine (B1172632), typically in the form of a salt like hydroxylamine hydrochloride. researchgate.net This reaction is generally acid-catalyzed and reversible. ncert.nic.in

The established mechanism proceeds through two main stages:

Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen of 3,7-dimethyloctanal, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of hydroxylamine then attacks the carbonyl carbon. This is the rate-limiting step under strongly acidic conditions. This attack forms a protonated tetrahedral intermediate known as a carbinolamine. nih.gov

Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration to form the oxime. This elimination of a water molecule is also acid-catalyzed. The hydroxyl group of the carbinolamine is protonated to form a good leaving group (-OH2+), which is then eliminated as water, while a lone pair from the nitrogen atom forms the C=N double bond. A final deprotonation step yields the neutral oxime product. masterorganicchemistry.com

An alternative mechanistic pathway is the transoximation reaction, where an existing oxime transfers its =N-OH group to an aldehyde. This process, catalyzed by a Brønsted acid, proceeds through the in-situ generation of hydroxylamine via the hydrolysis of a donor oxime. rsc.orgrsc.org

Mechanistic Pathways of Oxime Cleavage and Functional Group Interconversions

This compound serves as a versatile intermediate for the synthesis of other functional groups, primarily through cleavage of the C=N or N-O bonds.

Oxime Hydrolysis: The cleavage of the oxime back to the parent aldehyde and hydroxylamine is the reverse of the oximation reaction. This hydrolysis is readily achieved by heating in the presence of an inorganic acid. wikipedia.org The mechanism involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the carbon atom of the C=N bond. This forms the same tetrahedral carbinolamine intermediate as in the formation reaction, which then breaks down to release hydroxylamine and the protonated aldehyde. rsc.orgnih.gov

Dehydration to Nitriles: As an aldoxime, this compound can be dehydrated to form 3,7-dimethyloctanenitrile (B1618417) (citronellyl nitrile). This transformation can be achieved using various dehydrating agents. For instance, reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like DBU proceed by forming a phosphonium (B103445) species with the oxime oxygen, converting it into a good leaving group for elimination. nih.gov Enzymatic pathways using aldoxime dehydratase also exist. These heme-containing enzymes catalyze the dehydration by coordinating the substrate directly to the heme iron, facilitating the elimination of water through a general acid-base catalysis mechanism. ebi.ac.uknih.gov

Beckmann Rearrangement: The Beckmann rearrangement provides a pathway from oximes to amides or, in the case of aldoximes, nitriles. masterorganicchemistry.combyjus.com Under strongly acidic conditions (e.g., H₂SO₄) or with reagents like PCl₅, the oxime's hydroxyl group is converted into a good leaving group. jk-sci.com This is followed by a concerted ebi.ac.ukjk-sci.com-shift of the group positioned anti to the leaving group. For an aldoxime, this migrating group is the hydrogen atom. youtube.com This migration occurs simultaneously with the departure of the leaving group (e.g., water), forming a nitrilium ion intermediate. wikipedia.org Subsequent loss of a proton from the nitrogen atom yields the corresponding nitrile. masterorganicchemistry.com While this is a classic rearrangement, for aldoximes, it is often mechanistically indistinguishable from a direct dehydration reaction. sciencemadness.orgorganic-chemistry.org

Reductive and Radical Cleavage: The weak N-O bond in oximes can be cleaved under various conditions. researchgate.net Reduction with agents like sodium metal or various hydrides produces the corresponding primary amine, 3,7-dimethyloctan-1-amine. wikipedia.org More recent methodologies involve the photocatalytic or transition-metal-mediated single-electron transfer (SET) to the oxime. nsf.gov This process generates a transient radical anion that fragments, cleaving the N-O bond to produce an iminyl radical. rsc.orgresearchgate.net This highly reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen atom transfer or cyclization, offering modern synthetic routes to complex nitrogen-containing molecules. mdpi.com

Studies on Stereoisomerization Mechanisms (e.g., C=N bond isomerization)

The carbon-nitrogen double bond in this compound is stereogenic, leading to the existence of two geometric isomers: (E) and (Z). wikipedia.org The terms syn and anti were formerly used to describe the relationship of the alkyl group to the hydroxyl group. These isomers often have different physical properties and reactivity, and their interconversion is a key mechanistic consideration. researchgate.net

The E/Z isomerization can be promoted through several mechanisms:

Acid Catalysis: In the presence of acid, the oxime nitrogen is protonated. This protonation reduces the double-bond character of the C=N bond, lowering the rotational energy barrier. chemijournal.com Theoretical studies on model aldoximes suggest that the isomerization in aqueous acid may proceed through the formation of a protonated oxime-water adduct, which has a single C-N bond, allowing for free rotation before the elimination of water re-forms the double bond. researchgate.net

Photochemical Isomerization: The isomerization from the more thermodynamically stable E-isomer to the Z-isomer can be achieved using photochemical methods. researchgate.net Pioneering work used UV light, but recent advances employ visible-light-mediated energy transfer (EnT) catalysis. nih.govorganic-chemistry.org In this mechanism, a photocatalyst absorbs visible light and enters an excited triplet state. It then transfers this energy to the oxime, promoting it to its triplet excited state. In this excited state, the C=N bond has a lower rotational barrier, facilitating isomerization before the molecule relaxes back to the ground state, often with a higher proportion of the less stable Z-isomer. acs.org

The ability to control the E/Z configuration is crucial for reactions like the Beckmann rearrangement, which is stereospecific, requiring the migrating group to be anti to the leaving group. jk-sci.comwikipedia.org

Kinetic Analysis of Transformation Processes

The rates of the reactions involving this compound are governed by factors such as pH, temperature, and the presence of catalysts.

Kinetics of Oximation: The formation of oximes is subject to general acid catalysis. nih.gov The rate of reaction typically displays a bell-shaped curve as a function of pH. At very low pH, the rate is slow because the nucleophile (hydroxylamine) is extensively protonated and thus non-nucleophilic. At high pH, the rate is slow because the carbonyl group is not sufficiently activated by protonation. The maximum rate is usually observed around pH 4-5, where there is an optimal balance between the concentration of the free nucleophile and the acid-catalyzed dehydration of the carbinolamine intermediate. nih.govacs.org The reaction can be significantly accelerated by nucleophilic catalysts, such as aniline, which operate by forming a more reactive Schiff base intermediate. researchgate.net

Interactive Data Table: Second-Order Rate Constants for Aniline-Catalyzed Oxime Ligation Data adapted from studies on citral (B94496), a structurally similar α,β-unsaturated aldehyde. researchgate.net

Kinetics of Hydrolysis: Oxime hydrolysis is also acid-catalyzed. nih.govraineslab.com Kinetic studies show that the rate of hydrolysis increases as the pH decreases. Compared to analogous hydrazones, oximes are significantly more stable towards hydrolysis. At neutral pH, the first-order rate constant for the hydrolysis of a model oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. nih.govraineslab.com This enhanced stability is attributed to the higher electronegativity of the oxygen atom compared to a nitrogen atom, which disfavors protonation of the imine nitrogen, a key step in the hydrolysis mechanism. nih.gov

Interactive Data Table: Comparative Hydrolysis Half-Lives (t₁/₂) at pD 7.0 Illustrative data based on a comparative study of isostructural conjugates. nih.gov

Analytical Methodologies for Research and Quantification of Octanal, 3,7 Dimethyl , Oxime

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the analysis of Octanal, 3,7-dimethyl-, oxime, enabling the separation of the compound from complex mixtures and the resolution of its various isomeric forms. Due to the presence of two stereogenic centers (the chiral carbon at position 3 and the C=N double bond), this compound can exist as multiple stereoisomers, including enantiomers and diastereomers (E/Z isomers).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. It is instrumental in assessing the purity of a sample and separating its E and Z stereoisomers. researchgate.net The coupling of a gas chromatograph with a mass spectrometer allows for both the separation of components in a mixture based on their retention times and their identification based on their mass spectra. researchgate.netgcms.cz

In a typical GC-MS analysis, the oxime mixture is injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good resolution. For instance, enantioselective capillary GC using a stationary phase like heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been successfully employed for the enantiomeric separation of the parent aldehyde, citronellal (B1669106), demonstrating the potential for similar chiral separations of the oxime derivative. scispace.comresearchgate.net

Following separation in the GC column, the molecules enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification. researchgate.net It is important to note that the conditions within the GC instrument, particularly the high temperatures in the injector and column, can sometimes cause the dehydration of the oximes into their corresponding nitriles (geranyl or neryl nitriles) or induce isomerization, which can complicate the resulting chromatograms. researchgate.net

Below is a table summarizing typical GC-MS parameters used in the analysis of related compounds, which are applicable to this compound.

Table 1: Example of GC-MS Parameters for Terpenoid Analysis

Parameter Condition Reference
Column HP-5MS ultra inert (30 m × 0.25 mm ID, 0.25 μm film thickness) nih.gov
Carrier Gas Helium at a constant flow of 1 mL/min nih.gov
Injector Temp. 250°C nih.gov
Oven Program 40°C (2 min), then 5°C/min to 160°C, then 25°C/min to 255°C nih.gov
MS Detector Agilent 5977A nih.gov
Ionization Electron Impact (EI) at 70 eV nih.gov
Mass Range 30–500 m/z nih.gov

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the separation of non-volatile or thermally sensitive compounds, and it is particularly well-suited for the preparative separation of diastereomers and enantiomers of this compound. Unlike GC, HPLC is performed at or near ambient temperature, thus avoiding potential thermal degradation or isomerization of the analyte. researchgate.net

The separation of stereoisomers by HPLC relies on the differential interactions between the isomers and a chiral stationary phase (CSP). For the separation of enantiomers, a chiral column is required. The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the stereoisomers. While specific HPLC methods for this compound are not extensively detailed in the literature, principles from the separation of similar chiral molecules can be applied. mdpi.com For instance, diastereomeric esters and amides have been successfully separated on silica (B1680970) gel columns, indicating that even small structural differences can be exploited for separation. mdpi.com

For the diastereomers (E/Z isomers) of oximes, separation can often be achieved using normal-phase chromatography on a silica gel column with an isocratic mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. researchgate.net This approach was used to isolate all four stereoisomeric oximes of citral (B94496), a closely related compound. researchgate.net

Advanced Sample Preparation Techniques for Complex Matrices

The accurate quantification of this compound in complex matrices such as essential oils, food, or biological samples requires efficient sample preparation to isolate the analyte and remove interfering substances. arabjchem.org Modern microextraction techniques are favored as they are often faster, require less solvent, and can be automated, aligning with the principles of green analytical chemistry. nih.govresearchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile analytes from a sample. arabjchem.org For oximes, a particularly effective approach is on-fiber derivatization. In this method, the parent aldehyde (citronellal) is extracted from the matrix onto an SPME fiber that has been coated with a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). asbcnet.orgresearchgate.net The aldehyde reacts directly on the fiber to form the stable PFBHA-oxime derivative, which is then thermally desorbed into the GC for analysis. This in-situ derivatization selectively isolates the aldehyde and enhances its detectability. asbcnet.org

Solid-Phase Extraction (SPE) is another common technique where the sample is passed through a cartridge containing a solid adsorbent. researchgate.net The analyte is retained on the sorbent while the matrix interferences are washed away. The purified analyte is then eluted with a small volume of solvent. This technique can also incorporate an in-cartridge derivatization step, where the reagent is passed through the cartridge to react with the retained analyte. researchgate.net

Table 2: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages
SPME Adsorption of analytes onto a coated fiber, followed by thermal desorption. Solvent-free, simple, sensitive, easily automated. uni-due.de Fiber fragility, limited sample capacity.
SPE Analyte retention on a solid sorbent bed with subsequent elution. High recovery, good selectivity, can handle larger sample volumes. researchgate.net Requires solvents, can be more time-consuming if not automated.
LLE Partitioning of analyte between two immiscible liquid phases. Simple, inexpensive equipment. Requires large volumes of organic solvents, can be labor-intensive. arabjchem.org
DLLME A microextraction version of LLE using a disperser and extraction solvent. Fast, low solvent consumption, high enrichment factor. arabjchem.org Selection of appropriate solvents can be challenging.

Spectroscopic Quantification Methods

While chromatography is used for separation, spectroscopic methods are essential for the identification and quantification of the separated isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound isomers.

Both 1D (¹H and ¹³C) and 2D-NMR techniques are used to unambiguously assign the chemical structure of each isolated stereoisomer. researchgate.net In ¹H NMR spectra, the chemical shifts and coupling constants of the protons provide detailed information about the molecular structure and stereochemistry. For example, the chemical shift of the proton attached to the C=N bond can help distinguish between the E and Z isomers.

Furthermore, NMR can be used for quantitative analysis (qNMR). By integrating the signals of specific protons unique to each isomer and comparing them to a certified internal standard, the concentration and purity of the isomers can be determined accurately. The principle of using NMR to distinguish and quantify diastereomers is well-established. nih.gov Although the referenced study involves imines formed from citronellal, the conformational locking and resulting separation of NMR signals between diastereomers is a directly applicable concept for the diastereomeric oximes. nih.gov

Method Validation Strategies for Analytical Applications

To ensure that an analytical method for this compound is reliable, accurate, and precise, it must be thoroughly validated. Method validation is a process that demonstrates the suitability of the analytical procedure for its intended purpose. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

The validation process for a chromatographic method (GC-MS or HPLC) would typically involve assessing the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five standards, with the coefficient of determination (r²) being close to 1.0. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a blank matrix and analyzed.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, mobile phase composition), providing an indication of its reliability during normal usage.

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Description Common Acceptance Criteria
Linearity (r²) Correlation coefficient for the calibration curve. ≥ 0.995
Accuracy (% Recovery) Percentage of true value recovered. Typically 80-120%
Precision (% RSD) Relative Standard Deviation of replicate measurements. Typically ≤ 15%
LOD Signal-to-Noise ratio. S/N ≥ 3
LOQ Signal-to-Noise ratio. S/N ≥ 10

Computational Chemistry and Theoretical Studies of Octanal, 3,7 Dimethyl , Oxime

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies on the quantum chemical calculations of the electronic structure and reactivity of Octanal, 3,7-dimethyl-, oxime were found in the searched scientific literature. Therefore, data on properties such as molecular orbital energies, electron density distribution, and reactivity indices for this compound are not available.

Conformational Analysis and Energy Minima Studies

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

There is no available research that predicts the spectroscopic properties of this compound through computational methods. As a result, theoretically calculated NMR chemical shifts and IR vibrational frequencies for this compound could not be located.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulation studies for this compound have been published. Therefore, information on the dynamic behavior, solvation effects, and interaction of this molecule with other substances at an atomistic level is not available.

Elucidation of Reaction Transition States and Pathways

Research elucidating the reaction transition states and pathways for chemical reactions involving this compound through computational methods could not be identified. Mechanistic insights and the energetic profiles of its potential reactions have not been documented in the literature.

Role As a Synthetic Intermediate and in Advanced Organic Synthesis

Utility in the Synthesis of Nitrogen-Containing Heterocycles

The oxime functional group of 3,7-dimethyloctanal (B3032866) oxime is a key precursor for the synthesis of nitrogen-containing heterocycles. One of the most notable applications is its use in intramolecular 1,3-dipolar cycloaddition reactions. researchgate.netwikipedia.org This type of reaction is a powerful tool for constructing five-membered rings. wikipedia.org

In this process, the oxime first undergoes tautomerization to its corresponding nitrone. This transient nitrone, which is a 1,3-dipole, can then react with the alkene moiety present at the other end of the same molecule. When heated, citronellal (B1669106) oxime undergoes a stereospecific intramolecular cycloaddition to yield a fused bicyclic isoxazolidine (B1194047), a nitrogen- and oxygen-containing heterocycle. This transformation provides an efficient route to complex bicyclic systems from a readily available acyclic precursor.

This intramolecular cyclization highlights the utility of the oxime as a masked reactive species that can be triggered under specific conditions (e.g., heat) to generate intricate heterocyclic frameworks. Such cascade reactions, where an oxime is formed and then cyclizes in situ, are an efficient strategy in heterocyclic chemistry. rsc.org

Intramolecular Cycloaddition of Citronellal Oxime
Starting MaterialReaction TypeKey IntermediateProductYield
Octanal, 3,7-dimethyl-, oximeIntramolecular 1,3-Dipolar CycloadditionNitroneFused Bicyclic Isoxazolidine80%

Precursor for Chirality Transfer and Stereocontrolled Reactions

Derived from natural sources, citronellal possesses a chiral center at the C3 position. This inherent stereochemistry makes its derivative, 3,7-dimethyloctanal oxime, a valuable precursor for asymmetric synthesis, where the existing chirality is transferred to the product.

The intramolecular 1,3-dipolar cycloaddition reaction described previously serves as an excellent example of this principle. The reaction is highly stereospecific, meaning the stereochemistry of the starting oxime directly dictates the stereochemistry of the newly formed chiral centers in the bicyclic product. The spatial arrangement of the substituents around the C3 chiral center in the citronellal oxime backbone controls the face of the double bond to which the nitrone adds, resulting in a product with a specific, predictable three-dimensional structure. This process efficiently translates the stereochemical information from a single center in an acyclic precursor to multiple stereocenters in a complex cyclic system.

This ability to direct the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis, enabling the creation of enantiomerically pure compounds, which is particularly crucial in fields like medicinal chemistry.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov Prominent examples include the Passerini and Ugi reactions, which are powerful tools for rapidly generating molecular diversity and are often used in combinatorial and medicinal chemistry. nih.govresearchgate.netrsc.org

These reactions typically involve an aldehyde or ketone, an isocyanide, a carboxylic acid (Passerini reaction), and often a primary amine (Ugi reaction). nih.gov Despite the presence of an aldehyde-derived functional group, the direct application of this compound as a primary component in major isocyanide-based multicomponent reactions like the Ugi or Passerini reaction is not widely documented in the scientific literature. The oxime functionality possesses a different reaction profile than the free aldehyde required for the initial steps of these MCRs. While modifications of the oxime or the reaction conditions could potentially allow for its inclusion, its use as a direct substrate in this context is not an established synthetic route.

Development of Novel Reagents and Catalysts Featuring the Oxime Moiety

The oxime functional group is an excellent ligand for coordinating with transition metals, making oxime-containing molecules valuable precursors for the development of novel reagents and catalysts. researchgate.net Aromatic oximes, in particular, have been extensively used to create highly stable and efficient catalysts known as oxime-derived palladacycles. researchgate.netrsc.orgresearchgate.netdntb.gov.ua

These palladacycles are typically formed through the directed ortho-metalation of an aromatic oxime with a palladium(II) salt. researchgate.net The resulting complexes are exceptionally stable and serve as pre-catalysts that, under reaction conditions, generate highly active palladium nanoparticle catalysts. rsc.org These catalysts have demonstrated remarkable efficiency in a wide array of carbon-carbon bond-forming cross-coupling reactions, which are fundamental to modern organic synthesis. researchgate.netdntb.gov.ua

While this compound is an aliphatic oxime, the fundamental coordinating ability of the oxime nitrogen makes it a potential candidate for the synthesis of novel metal complexes. The development of catalysts from such readily available, chiral, and non-aromatic oximes could open new avenues in asymmetric catalysis. The oxime moiety provides a strong coordination site, which is essential for creating stable and effective transition metal catalysts. researchgate.net

General Application of Oxime-Derived Palladacycle Catalysts
Catalyst TypeKey FeaturesCatalyzed Reactions
Oxime-Derived PalladacyclesStable, easy to prepare, source of Pd nanoparticles. rsc.orgresearchgate.netdntb.gov.uaHeck, Suzuki-Miyaura, Stille, Sonogashira, and other cross-coupling reactions. researchgate.netdntb.gov.ua

Environmental Transformation and Degradation Pathways of Octanal, 3,7 Dimethyl , Oxime

Microbial Degradation and Biotransformation Pathways

The biodegradation of organic compounds by microorganisms is a critical process in their environmental removal. While no studies have directly investigated the microbial degradation of Octanal, 3,7-dimethyl-, oxime, inferences can be drawn from the known metabolic pathways of its parent compound, 3,7-dimethyloctanal (B3032866) (citronellal), and the general enzymatic transformations of oximes.

Several species of bacteria, particularly from the genus Pseudomonas, are known to degrade citronellal (B1669106) and the related alcohol, citronellol. The established degradation pathway for citronellal typically begins with its oxidation to citronellic acid. This is followed by the activation of citronellic acid to its coenzyme A (CoA) thioester, citronellyl-CoA. The citronellyl-CoA then enters the β-oxidation pathway, a major metabolic route for the degradation of fatty acids, leading to the sequential cleavage of two-carbon units and ultimately mineralization to carbon dioxide and water.

Given this, a plausible initial step in the microbial degradation of this compound would be its conversion back to 3,7-dimethyloctanal. This could occur through two primary enzymatic routes:

Reduction and Hydrolysis: An enzymatic reduction of the oxime functional group would yield an imine intermediate. This imine is then susceptible to hydrolysis, which would release 3,7-dimethyloctanal and ammonia. The resulting aldehyde could then enter the established citronellal degradation pathway.

Direct Hydrolysis (Deoximation): Some enzymes are capable of directly hydrolyzing the C=N bond of the oxime, a process known as deoximation. This would directly produce 3,7-dimethyloctanal and hydroxylamine (B1172632).

Once 3,7-dimethyloctanal is formed, it is expected to be readily degraded by a variety of soil and water microorganisms.

Table 2: Proposed Microbial Degradation Pathway for this compound

Step Transformation Enzyme Class (Putative) Intermediate/Product Subsequent Fate
1a Reduction of oxime to imine Oxime Reductase 3,7-dimethyloctanimine Hydrolysis to 3,7-dimethyloctanal
1b Hydrolysis of imine Imine Hydrolase 3,7-dimethyloctanal Enters citronellal degradation pathway
2 Direct hydrolysis of oxime Deoximase/Hydrolase 3,7-dimethyloctanal, Hydroxylamine 3,7-dimethyloctanal enters citronellal degradation pathway; Hydroxylamine is further metabolized
3 Oxidation of aldehyde Aldehyde Dehydrogenase 3,7-dimethyloctanoic acid (Citronellic acid) Activation to CoA ester
4 CoA ligation Acyl-CoA Synthetase 3,7-dimethyloctanoyl-CoA (Citronellyl-CoA) β-oxidation

Hydrolytic Stability and Pathways in Aqueous Environments

The stability of a chemical in water is a key factor in its environmental persistence. For this compound, its hydrolytic stability is dictated by the reactivity of the oxime functional group.

In general, aliphatic oximes are known to be relatively resistant to hydrolysis under neutral pH conditions. The rate of hydrolysis is significantly influenced by pH, with the reaction being catalyzed by acid. Under acidic conditions and typically with the input of heat, the C=N bond of the oxime can be cleaved, yielding the corresponding aldehyde (3,7-dimethyloctanal) and hydroxylamine.

Studies comparing the hydrolytic stability of oximes to analogous hydrazones have shown that oximes are considerably more stable. For instance, under acidic conditions, the rate constant for the hydrolysis of a model oxime was found to be nearly 1000-fold lower than that of a simple hydrazone. This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which makes the initial protonation step, a key part of the hydrolysis mechanism, less favorable.

At a neutral pH of 7, the hydrolysis of oximes is generally very slow. Therefore, in typical environmental aqueous systems (e.g., rivers, lakes) with pH values around neutral, this compound is expected to be hydrolytically stable. Significant degradation via hydrolysis would likely only occur in more acidic environments.

Table 3: Hydrolytic Stability of Aliphatic Oximes

Condition Stability Primary Hydrolysis Products
Neutral pH (e.g., 7.0) High (hydrolysis is very slow) -
Acidic pH (e.g., < 5) Low (hydrolysis is catalyzed) Corresponding aldehyde/ketone, Hydroxylamine
Basic pH (e.g., > 9) Generally stable -

Assessment of Environmental Persistence and Mobility (Excluding Ecotoxicity)

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being transformed or degraded. Its mobility describes its potential to move between different environmental compartments (air, water, soil, and biota).

Persistence:

Based on the degradation pathways discussed, the persistence of this compound will be dependent on the specific environmental conditions.

In the atmosphere: Persistence will be determined by the rates of photolysis and reaction with atmospheric oxidants. Without specific data, a precise atmospheric half-life cannot be determined.

In water: Due to its high hydrolytic stability at neutral pH, persistence in water will be largely governed by microbial degradation. The rate of biodegradation will depend on factors such as the microbial population, temperature, and nutrient availability.

In soil: Persistence in soil will be a function of both microbial degradation and abiotic processes. The presence of a competent microbial community would be the primary driver of its degradation.

Mobility:

The mobility of this compound in the environment is influenced by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Soil Mobility: The mobility of an organic compound in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption to soil organic matter and therefore high mobility, while a high Koc suggests strong adsorption and low mobility. Without an experimentally determined Koc value for this compound, its mobility is difficult to quantify. However, based on its structure as a moderately sized organic molecule, it is likely to have some affinity for soil organic matter, suggesting moderate mobility.

Volatilization: The tendency of a chemical to move from water or soil into the air is known as volatilization. This is governed by its vapor pressure and Henry's Law constant. Compounds with a high vapor pressure and Henry's Law constant are more likely to volatilize. Again, the lack of specific data for this compound prevents a quantitative assessment. However, its parent compound, citronellal, is known to be volatile, which suggests that the oxime may also have some potential for volatilization from soil and water surfaces.

Future Research Directions and Unexplored Avenues in Octanal, 3,7 Dimethyl , Oxime Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of oximes involves the condensation of an aldehyde or ketone with hydroxylamine (B1172632), often using hydroxylamine hydrochloride and a base. wikipedia.org While effective, future research must prioritize the development of more sustainable and environmentally benign methods for producing citronellal (B1669106) oxime.

A key focus will be on green chemistry principles. One patented method has already moved in this direction, utilizing a titanium silicalite catalyst with citronellal, ammonia, and hydrogen peroxide, which is described as an environmentally friendly process with high conversion and selectivity. google.com Further research could expand on this by exploring other heterogeneous catalysts that are easily recoverable and reusable, minimizing waste.

Synthetic Approach Key Features Potential Advantages
Heterogeneous Catalysis Use of solid catalysts like titanium silicalites. google.comCatalyst reusability, reduced waste, high selectivity.
Biocatalysis Employment of enzymes or engineered microorganisms. nih.govMild reaction conditions, high stereoselectivity, use of renewable feedstocks.
Green Precursor Synthesis Sustainable production of citronellal from citral (B94496) or geraniol. chemrxiv.orgnih.govReduces the overall environmental impact of the final oxime product.

Exploration of Unconventional Reactivity Profiles

Beyond standard oxime reactions like hydrolysis or reduction to amines, the unique structure of citronellal oxime—featuring a C=N-OH group, a carbon-carbon double bond, and a chiral center—offers significant opportunities for exploring novel chemical transformations. researchgate.netwikipedia.org

One major unexplored area is its potential in radical chemistry. Functionalized oximes can serve as precursors to carbon, nitrogen, and oxygen-centered radicals through methods like UV irradiation or photoredox catalysis. nih.gov Investigating the photolytic behavior of citronellal oxime could unlock new pathways for C-C or C-N bond formation, leveraging the radical reactivity at the oxime moiety or its interaction with the distal double bond.

Furthermore, the oxime group can be a precursor for 1,3-dipolar cycloaddition reactions. In-situ generation of nitrones from oximes allows for [3+2] cycloadditions to form complex isoxazolidine (B1194047) heterocycles. researchgate.net Applying this chemistry to citronellal oxime could lead to the synthesis of novel bicyclic structures with potential pharmaceutical or agrochemical applications. The influence of the oxime functionality on the known cyclization reactions of the citronellal backbone also presents an intriguing area for investigation. researchgate.net

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize novel synthetic routes and understand complex reaction mechanisms, advanced spectroscopic techniques for real-time, in-situ monitoring are essential. While standard characterization of oximes is performed using techniques like NMR, FT-IR, and mass spectrometry, applying these in a process analytical technology (PAT) context is a key future direction. researchgate.netuv.mx

In-situ FT-IR spectroscopy can continuously track the reaction progress by monitoring the characteristic vibrational bands of the oxime group, such as the C=N stretch (approx. 1665 cm⁻¹) and the N-O stretch (approx. 945 cm⁻¹), as well as the disappearance of the aldehyde C=O band. wikipedia.org This allows for precise determination of reaction kinetics and endpoints. Similarly, in-situ NMR provides detailed structural information on intermediates and byproducts as they form, offering a deeper mechanistic understanding without the need for offline sampling and analysis.

Spectroscopic Probe Information Gained Application in Citronellal Oxime Chemistry
In-situ FT-IR Real-time functional group analysis. wikipedia.orgMonitoring oximation kinetics, detecting transient intermediates.
In-situ NMR Detailed structural evolution of reactants, intermediates, and products. uv.mxElucidating complex reaction pathways, identifying unexpected byproducts.
Process Mass Spectrometry Continuous tracking of molecular weights in the reaction mixture. researchgate.netVerifying product formation, detecting low-concentration intermediates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.govnih.gov The synthesis and subsequent transformation of citronellal oxime are prime candidates for integration with these modern platforms.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing potentially exothermic reactions or handling unstable intermediates that might be generated during unconventional reactivity studies. acs.orgasymchem.com The synthesis of oximes and their use in high-temperature cycloaddition reactions have already been successfully demonstrated in flow systems, showcasing the potential for process intensification. researchgate.net

A key future goal would be the development of a fully automated, "end-to-end" platform. Such a system could start with citronellal, perform the oximation in one reactor module, and then directly feed the oxime stream into a second module for a subsequent transformation (a "telescoped" reaction), such as a cycloaddition or reduction. nih.gov This approach minimizes manual handling, improves reproducibility, and accelerates the discovery and optimization of multi-step synthetic sequences involving citronellal oxime.

Deeper Mechanistic Insights through Advanced Computational Models

Advanced computational chemistry provides a powerful, non-invasive tool to gain profound insights into reaction mechanisms, complementing experimental studies. osu.edu For citronellal oxime, techniques like Density Functional Theory (DFT) and higher-level quantum mechanical methods can be employed to explore areas that are difficult to access experimentally.

Computational models can be used to predict the geometries and relative stabilities of E/Z isomers of the oxime, which can influence its reactivity. uv.mx They are also invaluable for mapping out the potential energy surfaces of proposed reaction pathways, identifying transition states, and calculating activation energies. This can help elucidate the mechanisms of novel catalytic syntheses or predict the feasibility of unexplored unconventional reactions. nih.gov For instance, modeling the homolytic dissociation of the N-O bond could provide insight into the subsequent pathways of the resulting radicals. nih.gov

Furthermore, computational studies on the citronellal scaffold have already been used to compare theoretical and experimental spectroscopic data, confirming reaction outcomes. researchgate.net Future research can expand this to model the interaction of citronellal oxime with catalysts, predict its spectroscopic signatures, and guide the rational design of new experiments, thereby accelerating the pace of discovery in its chemistry. osu.edu

Q & A

Q. What are the optimal synthetic routes for preparing 3,7-dimethyloctanal oxime?

Methodological Answer: The oxime is synthesized via condensation of 3,7-dimethyloctanal with hydroxylamine hydrochloride under mild alkaline conditions (pH 10) to favor nucleophilic attack on the carbonyl group . Purification typically involves solvent extraction (e.g., ethyl acetate) followed by column chromatography. Yield optimization requires controlled temperature (25–40°C) and stoichiometric excess of hydroxylamine (1.2–1.5 equivalents). Characterization should include 1H/13C NMR to confirm the C=N-OH group (δ ~8–9 ppm for oxime proton) and FT-IR to identify N-O stretching (~950 cm⁻¹) .

Q. How do pH and solvent systems influence oxime formation efficiency?

Methodological Answer: Reaction efficiency peaks at pH 10, balancing hydroxylamine nucleophilicity and aldehyde electrophilicity . Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates by stabilizing intermediates. For sensitive aldehydes, buffered aqueous systems (e.g., sodium acetate buffer) minimize side reactions like aldol condensation. Kinetic studies using HPLC or GC-MS can quantify yield variations under different conditions .

Q. What key physicochemical properties are critical for handling 3,7-dimethyloctanal oxime?

Methodological Answer: Key properties include:

  • Melting point : Determined via differential scanning calorimetry (DSC).
  • Solubility : Tested in water, ethanol, and hexane to guide solvent selection for reactions .
  • Stability : Assessed via accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring.
  • Hygroscopicity : Evaluated using dynamic vapor sorption (DVS) to inform storage protocols (e.g., desiccants) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of 3,7-dimethyloctanal oxime from nitrosoalkane intermediates?

Methodological Answer: Nitrosoalkanes (e.g., nitrosooctane) isomerize to oximes under amine-catalyzed conditions. Mechanistic validation involves:

  • Trapping nitroso intermediates at low temperatures (-20°C) using acetic acid .
  • Monitoring isomerization via UV-Vis spectroscopy (λmax ~665 nm for nitroso compounds) and GC-MS to detect transient species .
  • Isotopic labeling (15N-hydroxylamine) to track nitrogen migration during oxime formation .

Q. How can 3,7-dimethyloctanal oxime be evaluated for antimicrobial activity?

Methodological Answer:

  • Assay design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include positive (e.g., ampicillin) and vehicle (DMSO) controls.
  • Synergy studies : Combine with commercial antibiotics to identify potentiation effects via checkerboard assays .
  • Mode of action : Fluorescence microscopy with propidium iodide to assess membrane disruption .

Q. What analytical strategies resolve contradictions in reported reaction yields for oxime derivatives?

Methodological Answer:

  • Reproducibility checks : Standardize reagent purity (e.g., ≥99% aldehyde) and moisture control (anhydrous solvents).
  • Byproduct analysis : Use LC-HRMS to identify side products (e.g., Schiff bases) that may skew yield calculations .
  • Reaction monitoring : In situ FT-IR or Raman spectroscopy tracks real-time conversion rates, revealing hidden intermediates .

Key Research Challenges and Future Directions

  • Catalytic Asymmetric Synthesis : Explore chiral catalysts (e.g., BINOL-phosphoric acids) to enantioselectively produce oxime derivatives .
  • Computational Modeling : Use DFT calculations to predict regioselectivity in oxime functionalization reactions .
  • Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safety thresholds for pharmacological applications .

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